molecular formula C18H16N2O2 B2584943 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid CAS No. 1031956-82-7

6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid

Cat. No.: B2584943
CAS No.: 1031956-82-7
M. Wt: 292.338
InChI Key: CKYJNRNXFNCVMQ-UHFFFAOYSA-N
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Description

6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid is a quinoline derivative featuring a methyl group at position 6, a 3-methylphenylamino substituent at position 4, and a carboxylic acid moiety at position 2. The structural uniqueness of this compound lies in its substitution pattern, which combines electron-donating (methyl) and hydrogen-bonding (amino, carboxylic acid) groups. These features may influence its solubility, bioavailability, and target interactions .

Properties

IUPAC Name

6-methyl-4-(3-methylanilino)quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)19-16-10-17(18(21)22)20-15-7-6-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYJNRNXFNCVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid typically involves multi-step organic reactions

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Substitution with 3-Methylphenylamino Group: The final step involves the substitution of the amino group with a 3-methylphenyl group, typically using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been recognized for its structural characteristics that may confer various biological activities. While specific literature on 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid is limited, quinoline derivatives generally exhibit a range of pharmacological properties, including:

  • Antitumor Activity : Some quinoline carboxylic acids have been investigated for their potential in cancer treatment. Research indicates that modifications in the quinoline structure can enhance antitumor efficacy.
  • Antimalarial Properties : Quinoline derivatives are well-known for their activity against malaria. For instance, related compounds have shown promising results against Plasmodium falciparum, leading to the development of new antimalarial agents .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Although specific studies on this compound's mechanism of action are lacking, similar quinoline compounds have demonstrated:

  • Inhibition of Protein Synthesis : Some derivatives act by inhibiting translation elongation factors, which are critical for protein synthesis in pathogens like Plasmodium falciparum .
  • Antimicrobial Effects : The structural features of quinolines often contribute to their antimicrobial properties, making them suitable candidates for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including:

  • Substitution Reactions : Utilizing reagents such as sodium methoxide for substitution processes.
  • Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Characteristics
Methyl 4-(3-chloro-4-methylphenyl)aminoquinoline-2-carboxylateStructureKnown for antimicrobial properties; used as a building block for more complex derivatives.
6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acidStructureExhibits similar biological activities; potential applications in proteomics research.
4-Aminoquinoline derivatives-Broad category with diverse biological activities; often studied for antimalarial properties.

The distinct substitutions in this compound may confer unique pharmacological profiles compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, the broader class of quinolines has been extensively studied. For example:

  • A study on quinoline derivatives highlighted their efficacy against Plasmodium falciparum, demonstrating the potential for developing new treatments for malaria based on structural modifications .

Biological Activity

6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₆N₂O₂
  • Molecular Weight : 292.3 g/mol
  • CAS Number : 1031956-82-7

Research indicates that quinoline derivatives, including this compound, may exert their biological effects primarily through:

  • Inhibition of Kinases : Many quinoline derivatives target various kinases involved in cancer progression, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .
  • Anti-inflammatory Pathways : The compound may also modulate inflammatory responses, similar to non-steroidal anti-inflammatory drugs (NSAIDs), by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Anticancer Activity

A significant focus has been on the anticancer potential of this compound and its analogs. Key findings include:

  • In vitro Studies : Preliminary screenings have shown that carboxylic acid analogs exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 138 nM against VEGFR-2, indicating strong inhibitory activity .
CompoundIC₅₀ Value (nM)Target
This compoundTBDVEGFR-2
6-Chloroquinolone derivative138VEGFR-2
6-Fluoroquinolone derivative340VEGFR-2

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various pharmacological assays:

  • In vivo Studies : Compounds structurally related to this quinoline derivative have shown promising anti-inflammatory and analgesic effects in animal models . These findings suggest a potential for therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Quinoline Derivatives : A study synthesized several quinoline derivatives and evaluated their anticancer properties. The results indicated that modifications at specific positions significantly influenced their biological activity. The compound was noted for its promising structure that could be optimized for better efficacy .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets, including COX enzymes. The results aligned well with experimental data, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences and Implications
Compound Name Substituents Key Features Potential Impact Reference
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid - 6-methyl
- 4-(3-methylphenylamino)
- 2-carboxylic acid
- Hydrogen bonding via amino and carboxylic acid
- Moderate lipophilicity from methyl groups
Enhanced target interaction via H-bonding; balanced solubility
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid - 6-methyl
- 2-(3-methylphenyl)
- 4-carboxylic acid
- Carboxylic acid at position 4
- Aromatic substitution at position 2
Reduced H-bonding potential; increased steric hindrance at position 2
2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid (6d) - 2-methoxyphenyl
- 3-sulfonamido
- 4-carboxylic acid
- Electron-rich methoxy group
- Sulfonamido enhances acidity
Improved solubility (methoxy) and potential for ionic interactions (sulfonamido)
8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid - 8-methyl
- 2-(3-methylphenyl)
- 4-carboxylic acid
- Methyl at position 8 alters steric profile Possible differences in binding pocket compatibility
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid - 6-chloro
- 2-(3-methylphenyl)
- 4-carboxylic acid
- Electron-withdrawing chloro group
- Reduced solubility
Increased stability but lower bioavailability compared to methyl analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Quinoline Core Formation : Start with a Gould-Jacobs reaction using substituted anilines and β-keto esters to form the quinoline backbone. For example, cyclization of 3-methylanthranilic acid derivatives with diketene intermediates has been effective for similar quinoline-2-carboxylic acids .

Introduction of the (3-Methylphenyl)amino Group : Use Ullmann coupling or Buchwald-Hartwig amination to introduce the aryl amino group at the 4-position. Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos are commonly employed for such C–N bond formations .

Carboxylic Acid Activation : Convert the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride, followed by coupling with amines or other nucleophiles if further derivatization is needed .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the quinoline backbone (δ ~8.0–9.0 ppm for aromatic protons) and substituents (e.g., methyl groups at δ ~2.5 ppm). The (3-methylphenyl)amino group will show distinct aromatic splitting patterns .
  • FT-IR : Look for carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O peaks (~1680–1720 cm⁻¹) .
  • HPLC/MS : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity (>95%). ESI-MS should show [M+H]+ at m/z 307.1 (calculated for C₁₉H₁₈N₂O₂) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous wash-downs to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be optimized for the coupling of the (3-methylphenyl)amino group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) with ligands (XPhos, SPhos) to improve yield. For example, Pd(OAc)₂/XPhos in toluene at 110°C achieved >80% yield in analogous quinoline aminations .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Non-polar solvents (toluene) favor coupling efficiency .
  • Additives : Use Cs₂CO₃ as a base to deprotonate the amine and accelerate transmetallation.

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3Kδ (relevant to inflammation) or Mycobacterium tuberculosis enzymes. The 4-aryl amino group may occupy hydrophobic pockets, as seen in 4-(adamantyl)quinoline inhibitors .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO/LUMO energies) and predict reactivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets and identify critical residue interactions .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion. For example, if a compound shows activity in MIC but not in agar, check solubility or diffusion limitations .
  • Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific effects. EC₅₀ shifts may indicate assay interference (e.g., fluorescence quenching in cell-based assays) .
  • Metabolic Stability : Test in liver microsomes to rule out rapid degradation masking activity in longer assays .

Q. What factors influence the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). The carboxylic acid group may hydrolyze under strong basic conditions, while the quinoline ring is stable in neutral pH .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C expected for aromatic systems). Store lyophilized samples at –20°C to prevent dimerization .

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